![molecular formula C17H17FN6O2 B6481176 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 897624-02-1](/img/structure/B6481176.png)
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
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Description
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, or EF-TU for short, is an organic compound with a wide range of applications in scientific research. EF-TU is a derivative of tetrazole, and it is a member of the urea family of compounds. It has a molecular formula of C14H14F N5O2 and a molecular weight of 305.29 g/mol. EF-TU has been studied extensively for its ability to modulate a variety of biochemical and physiological processes.
Scientific Research Applications
- Selective Electrophilic Fluorinations : F2072-0364 has been investigated as a precursor for selective electrophilic fluorinations. For instance, a recent study established a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor. The reaction outcomes are influenced by the reaction environment, leading to gem-difluoro-oxylated quinazolin(thi)ones under certain conditions and monofluoro-oxylated analogues under others .
- bisBenzimide H 33342 Trihydrochloride : F2072-0364 is also known as Hoechst 33342 or bisBenzimide. It is widely used as a fluorescent DNA-binding dye for cell imaging and staining. Researchers employ it to visualize nuclei in live or fixed cells, aiding in cell cycle studies, apoptosis detection, and fluorescence microscopy .
- Schiff Base Complexes : F2072-0364 can serve as a Schiff base ligand. For example, complexes of F2072-0364 with transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) have been synthesized. These complexes exhibit interesting coordination chemistry and may have applications in catalysis, materials science, and bioinorganic chemistry .
Fluorination Reactions
Biological Staining and Imaging
Coordination Chemistry
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSCADAGCZMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea |
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